molecular formula C11H19NO4 B13330123 tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13330123
M. Wt: 229.27 g/mol
InChI Key: IUFKVLSJQDLOSY-QMMMGPOBSA-N
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Description

tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

The synthesis of tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[34]octane-2-carboxylate involves several key stepsThe reaction conditions typically involve the use of tert-butyl hydroperoxide and various catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in drug discovery and development due to its unique structural properties. The spirocyclic scaffold of this compound makes it a valuable module in the design of multifunctional drugs .

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds such as tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate and tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. These compounds share a similar spirocyclic core but differ in the functional groups attached to the core. The unique combination of functional groups in tert-Butyl ®-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate provides it with distinct chemical and biological properties .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (8R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

IUFKVLSJQDLOSY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2O

Origin of Product

United States

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